7-Methoxy-1H-indazole hydrochloride

Nitric oxide synthase inhibition Indazole SAR Neuronal NOS pharmacology

7-Methoxy-1H-indazole hydrochloride is the definitive pharmacological probe for constitutive NOS (nNOS/eNOS) inhibition without iNOS blockade. The C7 methoxy substituent is non-negotiable—isomeric methoxyindazoles (4-, 5-, 6-position) are inactive. Unlike 7-nitroindazole, 7-MI spares iNOS at >100× its nNOS IC₅₀. The HCl salt provides superior aqueous solubility for buffer-based assays, eliminating DMSO artifacts in electrophysiology and cerebrovascular studies. Validated in rodent pain models at 50 mg/kg i.p. with cardiovascular neutrality.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
Cat. No. B13915871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1H-indazole hydrochloride
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NN=C2.Cl
InChIInChI=1S/C8H8N2O.ClH/c1-11-7-4-2-3-6-5-9-10-8(6)7;/h2-5H,1H3,(H,9,10);1H
InChIKeyCWLVTQVBAZVVFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-1H-indazole hydrochloride – Key Procurement Differentiators Against Indazole Scaffold Analogs


7-Methoxy-1H-indazole hydrochloride (CAS free base: 133841-05-1; HCl salt: 2708282-33-9) is a 7-substituted indazole derivative that functions as a competitive inhibitor of neuronal nitric oxide synthase (nNOS/NOS I). Unlike the prototypical 7-nitroindazole (7-NI), the C7 substituent is an electron-donating methoxy group rather than an electron-withdrawing nitro group, which fundamentally alters the electronic character while preserving biological activity [1]. The hydrochloride salt form (C₈H₉ClN₂O, MW 184.62) provides enhanced aqueous solubility and handling stability compared to the neutral free base (C₈H₈N₂O, MW 148.16) [2]. This compound is primarily employed as a pharmacological probe for constitutive NOS isoforms and as a versatile synthetic intermediate for further 7-position derivatization [1][3].

Why Indazole Positional Isomers Cannot Substitute for 7-Methoxy-1H-indazole Hydrochloride in nNOS-Targeted Studies


The position of the methoxy substituent on the indazole scaffold is the dominant determinant of NOS inhibitory activity, not merely the presence of an indazole core. Relocating the methoxy group from C7 to C6, C5, or C4 abolishes or drastically reduces potency across all NOS isoforms, while substitution at C7 with bulky alkoxy groups (ethoxy, benzyloxy) likewise eliminates activity [1][2]. This position-dependence arises from steric constraints within the NOS active site: molecular modeling demonstrates that a bulky substituent at position 7 creates a steric hindrance effect that prevents proper interaction with the heme cofactor, yet 7-MI uniquely retains sufficient conformational freedom to achieve productive binding [2]. Consequently, generic procurement of any 'methoxyindazole' without specifying the 7-substitution pattern will yield a compound with fundamentally different pharmacological properties, making exact positional identity non-negotiable for reproducible research.

7-Methoxy-1H-indazole Hydrochloride – Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomer NOS Inhibition: 7-MI vs 4-MI, 5-MI, 6-MI in Rat Cerebellar nNOS Assay

Among the four isomeric methoxyindazoles, only the 7-methoxy derivative exhibits meaningful nNOS inhibition. 7-Methoxyindazole (7-MI) produced an IC₅₀ of 6.3 ± 2.9 mM against rat cerebellar nNOS, whereas 6-methoxyindazole showed no effect, 5-methoxyindazole required >100 mM, and 4-methoxyindazole achieved only 80% inhibition at 100 mM without a defined IC₅₀ [1]. In a complementary study using purified recombinant NOS isoforms, 4-MI, 5-MI, and 6-MI were 'almost inactive' against all three NOS isoforms, producing less than 10% inhibition at the highest concentration tested (1 mM) [2]. Quantitatively, 7-MI is at minimum 16-fold more potent than its nearest positional isomer based on the threshold of detectable inhibition, and the difference is effectively categorical (active vs. inactive) rather than a matter of degree.

Nitric oxide synthase inhibition Indazole SAR Neuronal NOS pharmacology

NOS Isoform Selectivity: 7-MI Constitutive vs. Inducible NOS Discrimination vs. 7-Nitroindazole

7-Methoxyindazole exhibits a clear isoform selectivity profile, preferentially inhibiting constitutive NOS isoforms (neuronal NOS I and endothelial NOS III) while leaving inducible NOS II almost insensitive at concentrations far exceeding the IC₅₀ for nNOS [1]. Specifically, 7-MI only slightly inhibited NADPH oxidase activity and was inactive against cytochrome c reductase activity of neuronal NOS at concentrations up to 100-fold higher than its IC₅₀ for citrulline formation inhibition [1]. In contrast, the benchmark compound 7-nitroindazole (7-NI), while more potent in vitro (IC₅₀ = 0.8 ± 0.1 mM in the same assay), demonstrates lower isoform discrimination—inhibiting bovine eNOS with an IC₅₀ comparable to its nNOS IC₅₀ [2]. UV/Vis and EPR spectroscopic studies confirmed that 7-MI interacts with the oxygenase domain of nNOS in an identical binding mode to 7-NI but with lower affinity, validating its use as a mechanistically matched but electronically distinct probe [1].

NOS isoform selectivity Constitutive NOS inhibition iNOS-sparing pharmacology

7-Substituent Electronic Character Paradigm Shift: Methoxy vs. Nitro vs. Other 7-Substituents on nNOS Activity

Prior to the characterization of 7-MI, the prevailing structure-activity relationship paradigm held that electron-withdrawing substituents at the indazole C7 position (e.g., nitro, halogens) were essential for NOS inhibitory potency, while electron-donating groups were expected to decrease activity [1]. 7-MI directly overturned this assumption: despite bearing an electron-donating methoxy group, 7-MI achieved >50% inhibition of nNOS at 10 mM, compared to only 11% inhibition for unsubstituted indazole at the same concentration [1]. Critically, this activity is highly substituent-specific even within the 7-alkoxy series: 7-ethoxyindazole showed only ~7% inhibition at 100 mM, and 7-benzyloxyindazole was entirely inactive [1]. Furthermore, 7-hydroxyindazole (30% inhibition at 100 mM) exhibited markedly weaker activity than 7-MI [1]. This demonstrates that the methoxy group occupies a unique efficacy window—sufficiently small to avoid the steric hindrance penalty of larger alkoxy groups yet possessing the optimal electronic character and hydrogen-bonding capacity for productive active-site engagement [1][2].

Electron-donating substituent SAR Indazole pharmacomodulation NOS inhibitor design

In Vivo Antinociceptive Efficacy and Cardiovascular Safety Profile vs. 7-Nitroindazole

7-MI demonstrates translatable in vivo pharmacology: at 50 mg/kg i.p. in conscious rats, 7-MI did not significantly alter mean arterial blood pressure at 30 min or 60 min post-injection (116 ± 4 mmHg baseline vs. 111 ± 5 mmHg at 30 min and 114 ± 5 mmHg at 60 min, n=6, not significantly different by ANOVA) [1]. In the writhing test in mice (n=8 per group), 7-MI exhibited antinociceptive activity, confirming central NOS inhibition translates to a therapeutically relevant behavioral endpoint [1]. This cardiovascular neutrality profile is notable because 7-NI, despite similar blood pressure findings in the same study, has generated controversy regarding eNOS cross-inhibition—7-NI inhibits bovine eNOS in vitro with an IC₅₀ comparable to its nNOS IC₅₀, raising concerns about endothelial NOS effects that are less pronounced with 7-MI given its demonstrated iNOS-sparing and lower eNOS relative potency [1][2].

In vivo NOS inhibition Antinociception Blood pressure safety

Synthetic Accessibility and Hydrochloride Salt Solubility Advantage for Formulation and Scale-Up

7-Methoxy-1H-indazole is synthesized via a phase-transfer catalyzed cyclization of o-methylbenzenediazonium tetrafluoroborates (Method A) in 80% yield, a robust and scalable route that supports procurement at multi-gram quantities [1]. The hydrochloride salt (CAS 2708282-33-9, C₈H₉ClN₂O, MW 184.62 g/mol) is specifically prepared to enhance aqueous solubility, storage stability (recommended 2–8°C, sealed dry conditions), and handling characteristics for in vivo dosing formulations compared to the neutral free base (CAS 133841-05-1, C₈H₈N₂O, MW 148.16 g/mol, mp 91–92°C, insoluble in water, soluble in ethanol/methanol/dichloromethane) . The free base exhibits poor aqueous solubility and requires organic co-solvents (e.g., DMSO) for in vitro assays, whereas the hydrochloride salt form enables direct aqueous formulation—a practical differentiator for laboratories conducting in vivo studies or high-throughput screening in aqueous buffer systems .

Indazole synthesis Salt form solubility Procurement scalability

Crystal Structure-Defined Binding Mode: Planar Methoxy Conformation Enables Distinct NOS Interaction vs. Non-Planar Analogs

The X-ray crystal structure of 7-methoxy-1H-indazole (C₈H₈N₂O) reveals that the methoxy group lies co-planar with the indazole ring system, with the methyl group positioned trans to the indazole N–H group [1]. This planar conformation is structurally significant because molecular modeling studies of 7-substituted indazole derivatives complexed with nNOS indicate that a bulky substitution at position 7 creates steric hindrance that prevents proper heme-domain interactions—yet 7-MI escapes this penalty due to the methoxy group's compact dimensions and planar geometry [2]. By contrast, larger 7-alkoxy substituents (ethoxy, benzyloxy) are predicted to adopt non-planar conformations that clash with active-site residues (e.g., Glu592, Trp587 in nNOS), explaining their complete loss of activity [2]. The crystal structure thus provides a molecular rationale for why 7-MI uniquely retains NOS affinity within the 7-substituted indazole series, offering a structural template for rational procurement in structure-based drug design campaigns targeting the NOS active site [1][2].

Indazole crystal structure NOS inhibitor binding mode Structure-based drug design

7-Methoxy-1H-indazole Hydrochloride – Evidence-Backed Research and Industrial Application Scenarios


Constitutive-Selective NOS Pharmacological Probe in Neurobiology Research

7-MI hydrochloride is the tool compound of choice when experimental protocols require inhibition of neuronal and endothelial NOS (NOS I and NOS III) without concomitant blockade of inducible NOS (NOS II). Unlike 7-nitroindazole, which inhibits all three isoforms with limited discrimination, 7-MI spares iNOS even at concentrations 100-fold above its nNOS IC₅₀ [1]. Applications include ex vivo brain slice electrophysiology, cerebral blood flow autoregulation studies, and primary neuronal culture models of excitotoxicity where iNOS induction is a potential confound. The hydrochloride salt form facilitates direct dissolution in artificial cerebrospinal fluid or physiological buffers without DMSO vehicle artifacts .

In Vivo Antinociception and Pain Pathway Studies Requiring Blood Pressure Neutrality

For rodent pain models (e.g., formalin test, writhing test, neuropathic pain models) where nNOS-mediated central sensitization is the target, 7-MI provides effective antinociception at 50 mg/kg i.p. without altering mean arterial blood pressure [1]. This cardiovascular neutrality is critical for pain studies where hemodynamic changes could confound behavioral endpoints or spinal cord blood flow measurements. The compound's established in vivo dosing paradigm and validated behavioral efficacy provide a reproducible experimental framework, distinguishing it from less-characterized indazole analogs lacking in vivo validation [1].

Medicinal Chemistry Hit Validation and Scaffold-Hopping Against the NOS Active Site

7-MI serves as a structurally characterized, electron-donating reference ligand for NOS drug discovery programs. Its co-crystal binding mode (planar methoxy trans to indazole N–H) [2] and competitive inhibition mechanism versus both L-arginine substrate and BH₄ cofactor [1] provide a validated starting point for fragment growing, bioisostere replacement, or scaffold-hopping strategies aimed at developing non-nitro NOS inhibitors. Medicinal chemistry teams can use 7-MI as a control compound in enzymatic assays (IC₅₀ = 6.3 mM in cerebellar homogenate) [3] to benchmark novel inhibitor series, while the 80% synthetic yield ensures reliable multi-gram supply for SAR expansion campaigns [3].

Chemical Biology Tool for Dissecting Electron-Donating vs. Electron-Withdrawing Substituent Effects at Indazole C7

The discovery that 7-MI retains NOS inhibitory activity despite bearing an electron-donating methoxy group overturned the long-standing assumption that C7 electron-withdrawing character was essential [3]. This makes 7-MI an indispensable control compound in any systematic SAR study examining the electronic determinants of indazole–NOS interactions. Paired experiments using 7-MI (electron-donating, active) and 7-nitroindazole (electron-withdrawing, more potent but less selective) allow researchers to deconvolute electronic effects from steric and hydrogen-bonding contributions to NOS inhibition [1][3].

Quote Request

Request a Quote for 7-Methoxy-1H-indazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.